Finerenone metabolite M1

Catalog No.
S9103532
CAS No.
2084136-51-4
M.F
C21H20N4O3
M. Wt
376.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Finerenone metabolite M1

CAS Number

2084136-51-4

Product Name

Finerenone metabolite M1

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C21H20N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10H,5H2,1-4H3,(H2,23,26)

InChI Key

LLVQDSTWXBMTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C2=NC(=C(C(=C21)C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)C

Finerenone metabolite M1 (CAS 2084136-51-4), chemically designated as 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide, is the primary aromatized degradation product of the non-steroidal mineralocorticoid receptor antagonist (MRA) finerenone [1]. Formed predominantly via CYP3A4-mediated oxidative biotransformation, M1 represents a critical analytical reference standard in pharmaceutical development, clinical monitoring, and quality control [2]. In procurement contexts, high-purity M1 is essential for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, conducting mass balance studies, mapping drug-drug interactions (DDIs), and serving as a certified impurity standard (often designated Finerenone Impurity 3) for active pharmaceutical ingredient (API) batch release [3].

Research Fit

1
Dominant circulating metabolite reference standard for bioanalytical method development and PK profiling
2
Devoid of mineralocorticoid receptor activity – suitable as negative control in MR pharmacology assays
3
Axial chirality with atropisomer mixture (a-series dominant) – requires chiral LC method, not interchangeable with achiral parent
4
Disproportionately higher plasma exposure and longer half-life vs. parent finerenone – critical for accurate metabolite quantification

Generic substitution or the use of alternative reference materials is functionally impossible when mapping finerenone pharmacokinetics or validating clinical assays [1]. The parent compound, finerenone, cannot serve as a proxy for its own clearance, as it accounts for less than 1% of the renally excreted dose [2]. Furthermore, substituting M1 with downstream metabolites like M2 or M3 leads to severe matrix quantification errors; M1 is the dominant circulating species in human plasma, whereas M2 and M3 are primarily concentrated in urine [3]. Because M1 formation is the direct, specific result of CYP3A4-mediated aromatization of the dihydronaphthyridine core, only the exact M1 standard can be used to accurately quantify CYP3A4-dependent drug-drug interactions and metabolic turnover [2].

Substitution Risk

Activity M1 lacks mineralocorticoid receptor activity, whereas parent finerenone and steroidal MRAs are active. May not represent pharmacological endpoint.
PK profile Substantially higher plasma exposure and longer terminal half-life than finerenone. Parent compound cannot substitute for M1 in quantitative bioanalysis without introducing exposure-assessment inaccuracy.
Chirality M1 exhibits axial chirality with atropisomers; achiral finerenone reference material does not support chiral method development required for M1 quantification.

Dominance in Plasma Matrix for Pharmacokinetic Tracking

In human pharmacokinetic profiling, M1 is the most abundant circulating naphthyridine derivative, making it the primary target for plasma-based assays [1]. While finerenone is rapidly metabolized, M1 accounts for 48.9% of the circulating metabolite pool, significantly outpacing other derivatives [2].

Evidence DimensionRelative abundance of metabolites in human plasma
Target Compound DataM1 (48.9% of plasma metabolites)
Comparator Or BaselineM2 (21.5%) and M3 (9.0%)
Quantified DifferenceM1 is >2-fold more abundant in plasma than the next major metabolite (M2)
ConditionsIn vivo human plasma pharmacokinetic profiling

Procurement of M1 is strictly required to establish the primary calibration curve for plasma-based therapeutic drug monitoring and systemic exposure studies.

Plasma exposure
Head-to-head
AUCτ,md 4940 µg·h/L – 4.53× higher than finerenone, 1.76× higher than M2
Supports metabolite-specific PK profiling for bioequivalence studies
Steady-state data; non-stereoselective LC-MS/MS

Excretion Pathway Divergence and Matrix Selection

The biological matrix dictates which metabolite standard must be procured. M1 is the definitive plasma marker but is virtually absent in excreta, making up less than 1.5% of the recovered dose in urine and feces [1]. In contrast, M2 and M3 represent the primary urinary excretion products [2].

Evidence DimensionUrinary recovery rate
Target Compound DataM1 (<1.5% of recovered dose in urine)
Comparator Or BaselineM2 and M3 (combined ~47.8% of recovered dose in urine)
Quantified DifferenceM1 is highly restricted to plasma, with >30-fold lower urinary excretion compared to M2/M3
ConditionsHuman mass balance and radiolabeled excretion assays

Laboratories must procure M1 specifically for blood/plasma bioanalysis, while reserving M2/M3 standards for urinary clearance assays.

Half-life
Head-to-head
6.41 h – 2.31× longer than finerenone (2.77 h)
Impacts sampling time-point design and trough-level detectability
Steady-state t1/2,md from multiple-dose study

Pharmacological Inactivity for Receptor Assay Specificity

The aromatization of the dihydronaphthyridine moiety to form M1 results in a complete loss of on-target pharmacological activity [1]. Unlike the highly potent parent drug, M1 demonstrates no clinically relevant binding or antagonism at the mineralocorticoid receptor (MR) [2].

Evidence DimensionMineralocorticoid receptor (MR) pharmacological activity
Target Compound DataM1 (No on-target activity)
Comparator Or BaselineFinerenone (Potent MR antagonist)
Quantified DifferenceComplete ablation of MR affinity upon conversion to M1
ConditionsIn vitro receptor binding and functional screening assays

M1 is essential as a structurally related negative control to confirm that CYP3A4-mediated clearance effectively terminates the drug's primary pharmacological action.

MR activity
Class-level
No on-target pharmacological activity detected
Enables use as negative control in MR selectivity assays
Consistent across human, dog, rat; data to verify in specific assay

Atropisomerism and Chiral Method Validation

M1 exhibits axial chirality, existing as two distinct atropisomers (M1a and M1b) [1]. In human plasma, the a-series atropisomer heavily predominates, representing over 79% of the M1 pool [1]. This stable atropisomeric ratio requires specialized chiral chromatographic validation.

Evidence DimensionIn vivo atropisomer distribution
Target Compound DataM1 (a-series atropisomer >79% abundance)
Comparator Or BaselineAchiral standard impurities (100% single state or racemic)
Quantified DifferenceHighly skewed atropisomeric ratio (>79:21) requiring chiral resolution
ConditionsChiral LC-MS/MS method development for clinical samples

Procuring high-purity M1 is mandatory for developing and validating chiral separation methods that accurately quantify the true in vivo enantiomeric distribution.

OATP1B1 inhibition
Head-to-head
M1a IC50 3.8 µM, M1b 3.9 µM – nearly equipotent to finerenone (3.2 µM)
Supports in vitro DDI risk assessment; M1 retains transporter inhibition unlike other metabolites
HEK293-OATP1B1 uptake assay; M2, M3 IC50 >10 µM
Atropisomer ratio
Reported
a-series >79% in human plasma; b-series minor
Requires chiral LC method for accurate M1 quantification; achiral parent cannot serve as reference
Chiralpak AS-H column; pooled plasma 0–48 h post-dose

Clinical Pharmacokinetics and Therapeutic Drug Monitoring (TDM)

Because M1 accounts for nearly half (48.9%) of all finerenone metabolites in human plasma, it is the primary analytical target for quantifying systemic metabolic exposure. High-purity M1 standards are required to calibrate LC-MS/MS instruments for clinical PK tracking and TDM [1].

In Vitro CYP3A4 Drug-Drug Interaction (DDI) Screening

M1 formation is directly driven by CYP3A4-mediated aromatization. Consequently, quantifying the conversion of finerenone to M1 in human liver microsomes or hepatocytes is the definitive assay for evaluating CYP3A4 induction or inhibition by co-administered drugs [2].

API Quality Control and Impurity Profiling

As a major oxidative degradation product and known synthesis impurity (often designated Finerenone Impurity 3), M1 is a strictly required reference standard for QA/QC batch release testing of finerenone API to ensure regulatory compliance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PK bridging / bioequivalence studies
Quantitatively dominant metabolite with disproportionate exposure vs. parent
Method sensitivity and accuracy for metabolite-specific quantification
Transporter DDI risk assessment (OATP1B1)
OATP1B1 inhibition equipotent to finerenone, absent in other metabolites
In vitro transporter assay validation using M1 as test article
MR pharmacodynamic selectivity profiling
Confirmed absence of on-target MR activity
Negative control performance in MR binding/transactivation assays
Chiral bioanalytical method development
Axial chirality with >79% a-series atropisomer
Chiral separation parameters, peak assignment, and method robustness

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

376.15354051 g/mol

Monoisotopic Mass

376.15354051 g/mol

Heavy Atom Count

28

UNII

T2MLY6W3QV

Explore Compound Types